An In-depth Technical Guide to the Basic Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
An In-depth Technical Guide to the Basic Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known basic properties of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile. Due to the limited availability of public data for this specific compound, this document also presents general characteristics and potential biological significance of the broader 1,7-naphthyridine class of compounds, supported by data from related analogues.
Core Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Publicly accessible, experimentally determined quantitative data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is sparse. The following table summarizes the fundamental chemical information that has been identified from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 305371-45-3 | [Synblock][1], [Tetrahedron][2] |
| Molecular Formula | C₉H₃Cl₂N₃ | [Synblock][1] |
| Molecular Weight | 224.05 g/mol | [Synblock][1] |
| Canonical SMILES | C1=CC(=C(C2=C(C=C(N=C2)Cl)N=C1)Cl)C#N | Inferred from structure |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, this data is not publicly accessible.
The 1,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,7-naphthyridine core is a significant heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5] The strategic placement of nitrogen atoms in the fused ring system allows for diverse intermolecular interactions with biological targets.
General Reactivity and Synthesis
The synthesis of substituted 1,7-naphthyridine derivatives can be achieved through various synthetic routes. A general approach may involve the cyclization of appropriately substituted pyridine precursors. For instance, a patent describes a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which undergoes amino group protection, followed by a reaction with a hydroformylation reagent and subsequent cyclization with an acrylate compound.[6] The reactivity of the dichloro-substituted naphthyridine core, such as in the target molecule, would likely involve nucleophilic substitution at the chloro-positions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Biological Significance of 1,7-Naphthyridine Derivatives
Derivatives of the 1,7-naphthyridine scaffold have been investigated for a variety of therapeutic applications:
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PARP1 Inhibition: Certain benzo[de][7][8]naphthyridin-7(8H)-ones have been identified as potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a key enzyme in DNA repair, making them promising candidates for cancer therapy.[7]
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Antimicrobial Activity: While no 1,7-naphthyridine derivative has been approved as an antimicrobial agent, the broader naphthyridine class is known for its antimicrobial properties, and research into 2,7-naphthyridine derivatives has shown selective activity against Staphylococcus aureus.[5][9]
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Kinase Inhibition: Analogues of 1,7-naphthyridine have been studied as inhibitors of phosphatidylinositol-4-phosphate 5-kinase (PIP4K2A), a potential target in oncology.[4]
Hypothetical Experimental Protocols for Characterization
In the absence of specific published data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, the following section outlines standard experimental protocols that would be employed for its synthesis and characterization.
Synthesis Workflow
A plausible synthetic route to 4,6-dichloro-1,7-naphthyridine-3-carbonitrile could involve a multi-step process starting from a substituted pyridine. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be crucial for identifying the aromatic protons on the naphthyridine core. Based on the structure, one would expect to see distinct signals for the protons at positions 2, 5, and 8. The chemical shifts and coupling constants would help confirm their relative positions.
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¹³C NMR: The carbon NMR spectrum would show signals for all nine carbon atoms in the molecule, including the carbon of the nitrile group and the carbons bearing the chlorine atoms.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Purity Analysis
High-Performance Liquid Chromatography (HPLC):
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An HPLC method would be developed to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely be employed. The purity would be assessed by the area of the main peak relative to the total peak area.
Representative Signaling Pathway: PARP1 Inhibition
While the specific biological targets of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile are unknown, the 1,7-naphthyridine scaffold has been incorporated into potent PARP1 inhibitors.[7] The following diagram illustrates the role of PARP1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in cancers with BRCA mutations.
Caption: A diagram illustrating the mechanism of PARP1 inhibition, a known target for some 1,7-naphthyridine derivatives.
Conclusion
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical entity for which detailed public data on its physicochemical properties and biological activity is currently limited. However, the 1,7-naphthyridine scaffold to which it belongs is of significant interest in medicinal chemistry. The information and hypothetical protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development who may be working with this or structurally related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile.
References
- 1. CAS 305371-45-3 | 4,6-dichloro-1,7-naphthyridine-3-carbonitrile - Synblock [synblock.com]
- 2. 305371-45-3 | 4,6-DICHLORO-1,7-NAPHTHYRIDINE-3-CARBONITRILE | Tetrahedron [thsci.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
